N-(2-Ethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide
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Overview
Description
N-(2-Ethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized with an appropriate carboxylic acid derivative.
Attachment of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the butanamide linkage: This step involves the reaction of the oxadiazole-thiophene intermediate with a 2-ethylphenylamine derivative under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other nitrogen-containing derivatives.
Substitution: Various substituted aromatic compounds depending on the specific reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: The compound’s unique properties may make it useful in the development of new materials, such as organic semiconductors or sensors.
Mechanism of Action
The mechanism by which N-(2-Ethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole and thiophene rings could facilitate binding to specific molecular targets, while the butanamide linkage may influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
N-(2-Ethylphenyl)-4-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]butanamide: Similar structure but with a furan ring instead of thiophene.
N-(2-Ethylphenyl)-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]butanamide: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness
N-(2-Ethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other heterocycles like furan or pyridine. This can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-ethylphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-2-13-7-3-4-8-14(13)19-16(22)10-5-11-17-20-18(21-23-17)15-9-6-12-24-15/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMZLINIZALLAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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